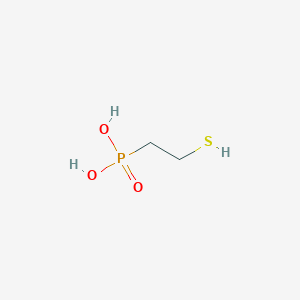
1-(naphthalen-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-1H-imidazole is an organic compound that features a naphthalene ring fused to an imidazole ring
Méthodes De Préparation
The synthesis of 1-(naphthalen-1-yl)-1H-imidazole typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method involves the use of naphthylamine and glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
1-(Naphthalen-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be functionalized using reagents such as halogens or sulfonyl chlorides. These reactions typically occur under acidic or basic conditions, depending on the desired product.
The major products formed from these reactions include various substituted naphthalene and imidazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for pharmaceutical research.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells, making it a candidate for anticancer drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(Naphthalen-2-yl)-1H-imidazole: This compound has a similar structure but with the naphthalene ring attached at a different position. It may exhibit different chemical and biological properties due to this structural variation.
1-(Phenyl)-1H-imidazole: This compound features a phenyl ring instead of a naphthalene ring. It is often used in similar applications but may have different reactivity and potency.
1-(Naphthalen-1-yl)-2-methyl-1H-imidazole: The addition of a methyl group can significantly alter the compound’s properties, making it more or less effective in certain applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H10N2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-10H |
Clé InChI |
PSZSCCJAIZGKSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
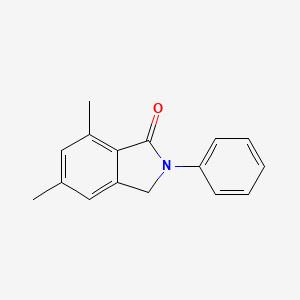
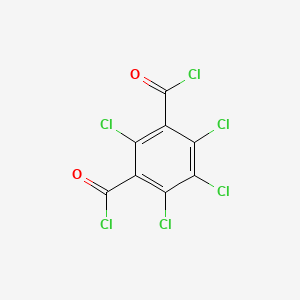
![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
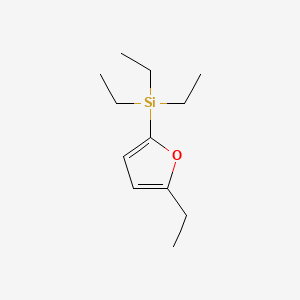
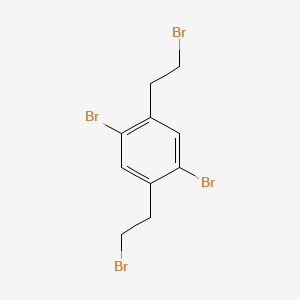
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
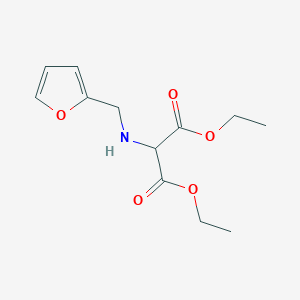
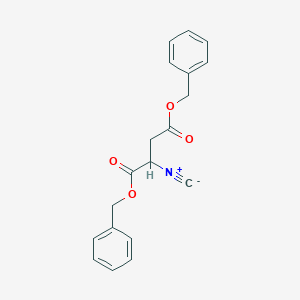
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
